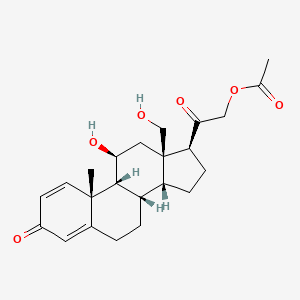
1-Dehydroaldosterone 21-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dehydroaldosterone 21-acetate is a synthetic steroid compound derived from aldosterone It is characterized by its unique structure, which includes an acetate group at the 21st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dehydroaldosterone 21-acetate can be synthesized through various chemical reactions. One common method involves the basic solvolysis of corresponding 18-esters of aldosterone 21-acetate. This process includes the detachment of the 21-acetate ester and the migration of the ester in the 18-position towards the 21-position .
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dehydroaldosterone 21-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
1-Dehydroaldosterone 21-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of conditions related to aldosterone imbalance.
Industry: It is used in the production of pharmaceuticals and other steroid-based products
Mecanismo De Acción
The mechanism of action of 1-Dehydroaldosterone 21-acetate involves its interaction with specific molecular targets and pathways. It primarily acts on mineralocorticoid receptors, influencing the regulation of electrolyte and water balance in the body. This interaction leads to increased renal retention of sodium and excretion of potassium, which is crucial for maintaining homeostasis .
Comparación Con Compuestos Similares
Aldosterone: A naturally occurring hormone with similar regulatory functions.
Dehydroepiandrosterone: Another steroid hormone with distinct biological roles.
Corticosterone: A glucocorticoid involved in stress response and immune regulation.
Uniqueness: 1-Dehydroaldosterone 21-acetate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its acetate group at the 21st position differentiates it from other similar compounds, making it valuable for specific research and therapeutic applications .
Propiedades
Fórmula molecular |
C23H30O6 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
[2-[(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-13(25)29-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24/h7-9,16-19,21,24,27H,3-6,10-12H2,1-2H3/t16-,17+,18+,19-,21-,22-,23+/m0/s1 |
Clave InChI |
ZILQESIRZUNREF-IPRGIAJGSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@H]1CC[C@H]2[C@@]1(C[C@@H]([C@@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)CO |
SMILES canónico |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















